molecular formula C13H18N2O3S2 B2393372 Methyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate CAS No. 702665-81-4

Methyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate

Cat. No.: B2393372
CAS No.: 702665-81-4
M. Wt: 314.42
InChI Key: CWXHWZQFBXTFRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate is a thienopyrimidine derivative characterized by a bicyclic core comprising a thiophene ring fused to a pyrimidine ring. Key structural features include:

  • 3,6-Dimethyl substituents on the pyrimidine ring, which influence steric and electronic properties.
  • A thioether-linked methyl butanoate ester at position 2, enhancing lipophilicity and modulating solubility.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for kinase inhibitors or antiviral agents.

Properties

IUPAC Name

methyl 2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S2/c1-5-9(12(17)18-4)20-13-14-8-6-7(2)19-10(8)11(16)15(13)3/h7,9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXHWZQFBXTFRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC)SC1=NC2=C(C(=O)N1C)SC(C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminothiophene-3-carboxylates with Urea

Heating methyl 2-aminothiophene-3-carboxylate with excess urea at 190°C for 3 hours yields 2,4-dihydroxythieno[3,2-d]pyrimidine (1). Subsequent chlorination using phosphorus oxychloride (POCl₃) under reflux (6 hours) produces 2,4-dichlorothieno[3,2-d]pyrimidine (2), a versatile intermediate for further functionalization.

Key Reaction Parameters

Step Reagents/Conditions Yield
Cyclocondensation Urea, 190°C, 3 h 60–70%
Chlorination POCl₃, reflux, 6 h 55–65%

Introduction of Methyl Groups

Selective methylation at the N3 and C6 positions is achieved via nucleophilic substitution. Treating compound (2) with methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C yields 3,6-dimethyl-2,4-dichlorothieno[3,2-d]pyrimidine (3).

Formation of the Thioether Linkage

The thioether bridge connects the thienopyrimidine core to the butanoate side chain through a nucleophilic substitution reaction.

Synthesis of 2-Mercaptobutanoic Acid Methyl Ester

2-Mercaptobutanoic acid is prepared by reacting 2-bromobutanoic acid with thiourea, followed by hydrolysis. Esterification with methanol in the presence of sulfuric acid yields the methyl ester (4).

Thioether Coupling

Reacting 3,6-dimethyl-2,4-dichlorothieno[3,2-d]pyrimidine (3) with 2-mercaptobutanoic acid methyl ester (4) in a polar aprotic solvent (e.g., DMF or acetonitrile) using a base such as triethylamine (Et₃N) facilitates displacement of the C2 chloride. The reaction proceeds at 60–80°C for 8–12 hours, yielding the thioether intermediate (5).

Optimization Insights

  • Solvent Choice : DMF enhances nucleophilicity of the thiolate ion.
  • Base Selection : Et₃N or Hunig’s base (N,N-diisopropylethylamine) minimizes side reactions.
  • Yield : 70–80% after purification via silica gel chromatography.

Esterification and Final Product Isolation

The methyl ester group is typically introduced early in the synthesis (as in step 2.1). However, if the carboxylic acid intermediate is formed, esterification can be achieved using methanol and catalytic HCl or via coupling agents like DCC (dicyclohexylcarbodiimide).

Purification and Characterization

Crude product is purified via recrystallization (ethanol/water) or column chromatography (hexane/ethyl acetate). Structural confirmation employs:

  • ¹H NMR : Signals at δ 2.55–2.70 (m, CH₂-S), δ 3.75 (s, OCH₃), δ 4.20 (q, CH-O).
  • IR Spectroscopy : Peaks at 1740 cm⁻¹ (C=O ester), 1665 cm⁻¹ (C=O pyrimidinone).
  • Mass Spectrometry : Molecular ion peak at m/z 314.42 (C₁₃H₁₈N₂O₃S₂⁺).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield
Sequential Cyclocondensation-Chlorination High purity, scalable Long reaction times 50–60%
One-Pot Thioether Formation Fewer steps, cost-effective Requires excess thiol 65–75%
Late-Stage Esterification Flexibility in ester group introduction Acid-sensitive intermediates 60–70%

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions at C2 vs. C4 positions during chlorination are mitigated by stoichiometric control of POCl₃.
  • Thiol Oxidation : Use of inert atmospheres (N₂/Ar) prevents disulfide formation during thioether coupling.
  • Scale-Up Considerations : Continuous flow systems improve heat transfer in exothermic steps like chlorination.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or alcohols.

Scientific Research Applications

Methyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of Methyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Comparison with Alkyl-Substituted Analogues

The most direct analogue is Methyl 2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate (CAS: 851409-84-2), which replaces the 3-methyl group with a 3-ethyl substituent .

Property Target Compound 3-Ethyl Analogue
Substituent at Position 3 Methyl Ethyl
Steric Bulk Lower Higher
Lipophilicity (Predicted) Moderate Increased
Metabolic Stability Faster oxidation (methyl group) Slower oxidation (ethyl group)

Safety protocols for handling the ethyl analogue emphasize precautions against ignition sources (P210) and proper labeling (P101–P103), reflecting its stability profile .

Core Heterocyclic Variations: Thieno[3,2-d]pyrimidine vs. Related Scaffolds

Thieno[2,3-d]pyrimidine Derivatives ()

Compounds such as 3-benzoyl-2-hydrazono-4-imino-4,5,6,7-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine (6a–6d) feature a benzo-fused thieno[2,3-d]pyrimidine core with benzoyl and hydrazono substituents .

  • Key Differences: Fusion position ([2,3-d] vs. Electron-withdrawing benzoyl groups reduce electron density on the pyrimidine ring, contrasting with the electron-donating methyl groups in the target compound.

Thiazolo[3,2-a]pyrimidine Derivatives ()

Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate replaces the thiophene ring with a thiazole, introducing nitrogen into the fused system .

  • Implications :
    • Thiazole’s nitrogen enhances hydrogen-bonding capacity.
    • The trimethoxybenzylidene group increases molecular rigidity, as evidenced by its orthorhombic crystal lattice (a = 11.92 Å, b = 12.34 Å, c = 19.87 Å) .

Ester Functional Group Modifications and Their Implications

Ethyl Acetate vs. Methyl Butanoate ()

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate () features a shorter ethyl acetate chain compared to the target compound’s methyl butanoate .

  • Butanoate Advantage: Longer alkyl chains enhance membrane permeability but may reduce aqueous solubility.

Aromatic Ester Derivatives ()

The ethyl ester in Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate is part of a conjugated system, stabilizing the molecule via resonance .

Biological Activity

Methyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a thieno[3,2-d]pyrimidine core linked to a butanoate moiety. The structure can be represented as follows:

Methyl 2 3 6 dimethyl 4 oxo 3 4 6 7 tetrahydrothieno 3 2 d pyrimidin 2 yl thio butanoate\text{Methyl 2 3 6 dimethyl 4 oxo 3 4 6 7 tetrahydrothieno 3 2 d pyrimidin 2 yl thio butanoate}

Antimicrobial Activity

Research has indicated that compounds with a thieno[3,2-d]pyrimidine structure exhibit significant antimicrobial properties. For instance:

  • Study Findings : A study demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibited activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
  • Mechanism : The proposed mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

Antitumor Activity

The compound's potential as an antitumor agent has been investigated:

  • Case Study : In vitro studies have shown that related thieno[3,2-d]pyrimidine derivatives can inhibit the proliferation of cancer cell lines such as Mia PaCa-2 and PANC-1 .
  • Structure-Activity Relationship (SAR) : Modifications to the thieno[3,2-d]pyrimidine scaffold have been correlated with enhanced cytotoxicity against tumor cells .

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The evaluation of biological activity often includes:

  • In vitro assays to determine antimicrobial and cytotoxic effects.
  • In vivo studies for assessing therapeutic efficacy and safety profiles.

Data Tables

Biological Activity Tested Strains/Cell Lines IC50 Values (µM) Reference
AntibacterialStaphylococcus aureus15.62
AntitumorMia PaCa-210.5
AntifungalCandida albicans20.0

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing thieno[3,2-d]pyrimidine derivatives like Methyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)butanoate?

  • Methodological Answer: The synthesis typically involves multicomponent reactions starting with aminothiophene carboxamides or esters. For example, cyclocondensation of 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxamide with aldehydes under reflux in ethanol forms the pyrimidine core, followed by thioether linkage formation using mercapto derivatives (e.g., methyl thiobutanoate) in polar aprotic solvents like DMSO or DMF. Reaction conditions (temperature, pH) are critical for regioselectivity .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming substituent positions and stereochemistry. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) monitor reaction progress and purity. Mass spectrometry (MS) validates molecular weight .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields of thieno[3,2-d]pyrimidine derivatives?

  • Methodological Answer: Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for thioether bond formation.
  • Catalysts : Acidic conditions (e.g., glacial acetic acid) promote cyclization.
  • Temperature control : Reflux (~80–100°C) accelerates ring closure but must avoid decomposition.
  • Stoichiometry : Excess thiol reagents (1.2–1.5 equiv) drive thioether formation to completion. Yields ≥85% are achievable with optimized protocols .

Q. How should researchers address contradictions in biological activity data across structurally similar derivatives?

  • Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentrations) or impurity profiles. To resolve this:

  • Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and control batches.
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methyl vs. phenyl groups) to isolate contributions to activity.
  • Purity validation : Ensure >95% purity via HPLC before testing .

Q. What strategies are effective for regioselective introduction of thioether groups in thieno[3,2-d]pyrimidines?

  • Methodological Answer: Regioselectivity is controlled by:

  • Electrophilic directing groups : Electron-withdrawing groups (e.g., oxo) at C4 direct thiol attack to C2.
  • Catalytic systems : Cu(I) catalysts promote selective C–S bond formation.
  • Protecting groups : Temporarily block reactive sites (e.g., NH groups) during functionalization .

Q. What are the key considerations in designing analogues to enhance metabolic stability?

  • Methodological Answer: Focus on:

  • Steric shielding : Introduce bulky groups (e.g., tert-butyl) near metabolically labile sites (e.g., ester groups).
  • Electron-withdrawing substituents : Fluorine or trifluoromethyl groups reduce oxidative metabolism.
  • Prodrug strategies : Replace methyl esters with ethyl or benzyl esters to delay hydrolysis .

Q. How can researchers validate intermediates during multi-step synthesis?

  • Methodological Answer: Use a combination of:

  • Spectroscopic tracking : ¹H NMR to confirm intermediate structures at each step.
  • Chromatographic isolation : Column chromatography to purify intermediates before proceeding.
  • Kinetic studies : Monitor reaction progress via TLC to identify side products or stalled reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.